5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
Brand Name: Vulcanchem
CAS No.: 113700-23-5
VCID: VC20824973
InChI: InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2
SMILES: C1CC(=NC1)CC2=CC=C(C=C2)F
Molecular Formula: C11H12FN
Molecular Weight: 177.22 g/mol

5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole

CAS No.: 113700-23-5

Cat. No.: VC20824973

Molecular Formula: C11H12FN

Molecular Weight: 177.22 g/mol

* For research use only. Not for human or veterinary use.

5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole - 113700-23-5

Specification

CAS No. 113700-23-5
Molecular Formula C11H12FN
Molecular Weight 177.22 g/mol
IUPAC Name 5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
Standard InChI InChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2
Standard InChI Key UWUCQSWOBYQGOX-UHFFFAOYSA-N
SMILES C1CC(=NC1)CC2=CC=C(C=C2)F
Canonical SMILES C1CC(=NC1)CC2=CC=C(C=C2)F

Introduction

ParameterValue
CAS Number113700-23-5
Molecular FormulaC₁₁H₁₂FN
Molecular Weight177.22 g/mol
IUPAC Name5-[(4-fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole
Standard InChIInChI=1S/C11H12FN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6H,1-2,7-8H2
Standard InChIKeyUWUCQSWOBYQGOX-UHFFFAOYSA-N
Canonical SMILESC1CC(=NC1)CC2=CC=C(C=C2)F

The compound is also known by several synonyms including 5-(4-Fluorobenzyl)-3,4-dihydro-2H-pyrrole and 2H-Pyrrole, 5-[(4-fluorophenyl)methyl]-3,4-dihydro- .

Chemical Structure and Properties

The chemical structure of 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole consists of a partially saturated pyrrole ring (dihydropyrrole) with a fluorinated benzyl substituent. The structure features a characteristic imine (C=N) bond at position 5 of the dihydropyrrole ring.

Structural Characteristics

The molecule consists of two main components:

  • A 3,4-dihydro-2H-pyrrole ring which contains a nitrogen atom as part of a 5-membered heterocyclic structure

  • A 4-fluorophenyl group connected to the pyrrole ring via a methylene (CH₂) bridge

This structural arrangement confers unique chemical and biological properties to the compound, particularly relating to its potential interactions with biological systems. The presence of the fluorine atom introduces specific electronic effects that can influence the compound's reactivity, lipophilicity, and binding characteristics.

Synthesis Methods

The synthesis of 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole can be accomplished through several synthetic routes, each with specific advantages depending on the desired application and scale.

Common Synthetic Approaches

One common method for synthesizing this compound involves condensation reactions of appropriate pyrrole derivatives with fluorobenzyl compounds under controlled conditions. This type of approach typically leads to the formation of the specific structure with the methylene bridge between the aromatic and heterocyclic portions of the molecule.

The synthesis typically involves:

  • Selection of appropriate pyrrole precursors

  • Reaction with 4-fluorobenzyl intermediates

  • Controlled cyclization reactions

  • Purification steps to isolate the target compound

Literature-Documented Syntheses

Research Applications

The compound 5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole serves several important functions in chemical and pharmaceutical research contexts.

As a Chemical Building Block

In organic synthesis, this compound may serve as a valuable intermediate or building block for the construction of more complex molecules, particularly those containing the dihydropyrrole structural motif. The presence of the imine functionality provides a reactive site for various transformations, including reductions, additions, and coupling reactions.

In Medicinal Chemistry

The appearance of this compound in medicinal chemistry literature suggests its potential utility in drug discovery efforts . Specifically, it may serve as:

  • A scaffold for developing compounds with specific pharmacological properties

  • An intermediate in the synthesis of bioactive compounds

  • A pharmacophore component contributing to specific biological activities

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